

Technical Guide: Molecular Structure and Applications of N-(Carboxymethyl)pyridinium Chloride

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Compound of Interest

Compound Name: 2-Chloroacetic acid;pyridine

CAS No.: 933-24-4

Cat. No.: B14743779

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Executive Summary

N-(Carboxymethyl)pyridinium chloride (CAS: 6266-23-5), also known as pyridine betaine hydrochloride, is a quaternary ammonium salt formed by the N-alkylation of pyridine with chloroacetic acid. Structurally, it consists of a planar, aromatic pyridinium cation linked to a carboxylic acid moiety via a methylene bridge, balanced by a chloride anion.

Unlike neutral betaines which exist as zwitterions, the hydrochloride salt form maintains a protonated carboxylic acid group (

) and a permanently charged cationic nitrogen. This unique "cationic acid" character makes it a potent Brønsted acid catalyst in organic synthesis and a versatile ionic liquid precursor.

Molecular Architecture & Structural Dynamics

Core Structural Features

The molecule is defined by the pyridinium-N-acetate motif. The positive charge is delocalized across the pyridine ring, while the carboxylic acid tail provides hydrogen-bonding capability.

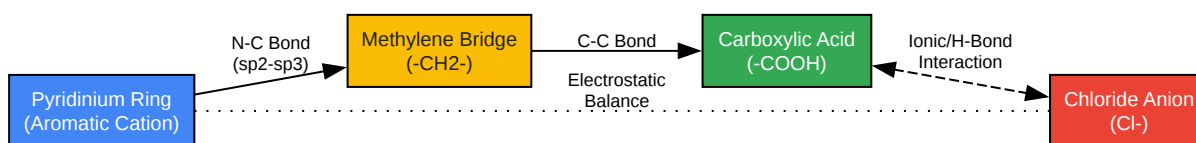
- **Pyridinium Ring:** Planar and aromatic. The nitrogen atom is hybridized. The positive charge creates a strong electron-withdrawing effect, deactivating the ring toward electrophilic attack but activating the -methylene protons.
- **Methylene Bridge:** The group connecting the ring and the carboxyl group adopts a conformation that minimizes steric repulsion between the carboxyl oxygen and the ortho-hydrogens of the pyridine ring.
- **Chloride Interaction:** In the crystal lattice, the chloride ion () typically acts as a hydrogen bond acceptor, bridging the carboxylic acid of one molecule and potentially the weak donors of the pyridinium ring of another.

Resonance and Charge Distribution

The positive charge on the nitrogen induces significant polarization. Resonance structures show the positive charge density distributed at the ortho (2,6) and para (4) positions, making these sites highly susceptible to nucleophilic addition in extreme conditions, though the ring is generally stable.

Visualizing the Connectivity

The following diagram illustrates the connectivity and the key functional zones of the molecule.



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Figure 1: Structural connectivity of N-(carboxymethyl)pyridinium chloride showing functional domains.

Physicochemical Profile

The following data summarizes the key physical properties relevant to experimental handling and formulation.

Property	Value / Description	Context
Molecular Formula		Salt form
Molecular Weight	173.60 g/mol	
Appearance	White to off-white crystalline powder	Hygroscopic
Melting Point	185–189 °C	Decomposes upon melting
Solubility	High in Water, DMSO, Methanol	Ionic nature
pKa (COOH)	~2.0 – 2.5	Acidic due to inductive effect of
H-Bond Donors	1 (COOH)	
H-Bond Acceptors	3 (C=O, Cl-, Ring system)	

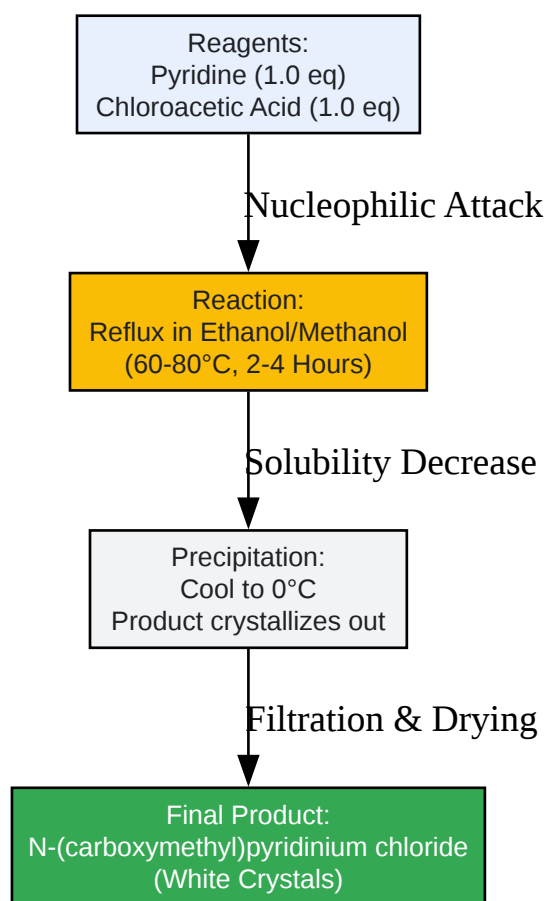
Synthesis and Purification Protocol

The synthesis follows a classic Menshutkin reaction, a nucleophilic substitution (

) where the lone pair of the pyridine nitrogen attacks the

-carbon of chloroacetic acid.

Reaction Pathway



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Figure 2: Synthesis workflow for N-(carboxymethyl)pyridinium chloride.

Detailed Methodology

Reagents:

- Pyridine (Reagent grade, dried over KOH if necessary).
- Chloroacetic acid (Solid, handle with care – caustic).
- Solvent: Absolute Ethanol or Methanol.

Protocol:

- Preparation: Dissolve 1.0 equivalent of chloroacetic acid in a minimal volume of ethanol.

- Addition: Add 1.0 equivalent of pyridine slowly to the solution with stirring. The reaction is exothermic.
- Reflux: Heat the mixture to reflux (for ethanol) for 2–4 hours. The solution may turn slightly yellow.[1]
- Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (). The product often precipitates spontaneously as white crystals.
- Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol or diethyl ether to remove unreacted pyridine.
- Drying: Dry the crystals in a vacuum desiccator over due to the hygroscopic nature of the salt.

Yield: Typically 80–90%.

Spectroscopic Characterization

Identification is primarily achieved via NMR spectroscopy. The cationic nitrogen significantly deshields the adjacent protons.

NMR (DMSO-)

- 5.4 – 5.8 ppm (s, 2H): Methylene protons (). The positive charge and the carbonyl group shift this singlet significantly downfield compared to neutral alkyl chlorides.
- 8.1 – 8.2 ppm (t, 2H): Meta-protons () of the pyridine ring.
- 8.6 – 8.7 ppm (t, 1H): Para-proton ().
- 8.9 – 9.2 ppm (d, 2H): Ortho-protons ()

-). These are the most deshielded due to proximity to the cationic nitrogen.
- 10.0+ ppm (br s, 1H): Carboxylic acid proton (). Broad and concentration-dependent.

Infrared (IR) Spectroscopy

- 3400 – 2500 cm⁻¹
: Broad
stretch (carboxylic acid dimer/H-bond network).
- 1720 – 1740 cm⁻¹
: Strong
stretch (carboxylic acid).
- 1630, 1490 cm⁻¹
: Pyridinium ring stretching vibrations (,).

Biological and Pharmaceutical Applications[4][6] Drug Delivery & Prodrugs

The carboxymethyl-pyridinium moiety serves as a pro-moiety to improve the solubility of lipophilic drugs. By esterifying a drug's hydroxyl group with N-(carboxymethyl)pyridinium chloride, researchers can create a highly water-soluble cationic ester. Upon administration, plasma esterases hydrolyze the ester, releasing the active parent drug and the non-toxic betaine byproduct.

Catalysis in Organic Synthesis

This compound acts as a phase-transfer catalyst and a Brønsted acid in ionic liquid media. It has been successfully employed in:

- Knoevenagel Condensation: Catalyzing the reaction between aldehydes and active methylene compounds.
- Synthesis of Heterocycles: Used in the one-pot synthesis of pyranopyrazoles and other bioactive scaffolds.

Gastric Re-acidification

Similar to Betaine HCl, the pyridine analog releases protons in aqueous solution. While less common than the trimethylammonium analog in supplements, it demonstrates similar pH-lowering capacity for pharmaceutical dissolution testing.

References

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Sources

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